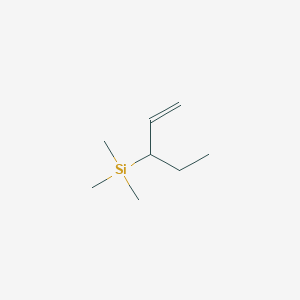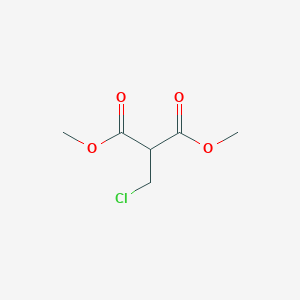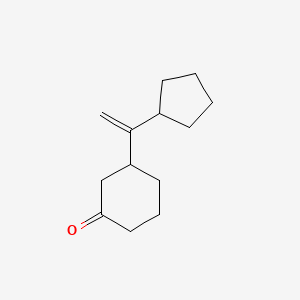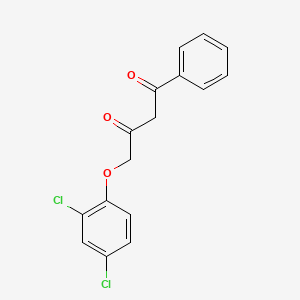
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of methoxy groups on the phenyl ring and a sulfonate ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate typically involves the reaction of (2,5-dimethoxyphenyl)methanol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The sulfonate ester linkage can be hydrolyzed to yield the corresponding sulfonic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles in the presence of a catalyst or under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the sulfonate ester.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxybenzenesulfonic acid and (2,5-dimethoxyphenyl)methanol.
Oxidation: Quinones or other oxidized products depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of (2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and sulfonate ester linkage play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biochemical pathways through its interactions with key proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4-Dimethoxyphenyl)methanol: Similar structure with methoxy groups at different positions.
2,5-Dimethoxybenzaldehyde: Contains methoxy groups and an aldehyde functional group instead of a sulfonate ester.
Uniqueness
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its sulfonate ester linkage differentiates it from other similar compounds, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
194535-88-1 |
|---|---|
Formule moléculaire |
C16H18O6S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(2,5-dimethoxyphenyl)methyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H18O6S/c1-19-13-4-7-15(8-5-13)23(17,18)22-11-12-10-14(20-2)6-9-16(12)21-3/h4-10H,11H2,1-3H3 |
Clé InChI |
YLVHPVKPVUCOMX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)




![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)


![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)
![N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B12553557.png)
![Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B12553559.png)


